molecular formula C21H24 B1254078 Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl- CAS No. 102225-38-7

Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-

Cat. No.: B1254078
CAS No.: 102225-38-7
M. Wt: 276.4 g/mol
InChI Key: CBWCLOQHNNGEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A multifunctional galactin initially discovered as a macrophage antigen that binds to IMMUNOGLOBULIN E, and as 29-35-kDa lectin that binds LAMININ. It is involved in a variety of biological events including interactions with galactose-containing glycoconjugates, cell proliferation, CELL DIFFERENTIATION, and APOPTOSIS.

Scientific Research Applications

  • Electronics Industry Applications : A study investigated reactive, end-capped, polyimide oligomers for potential use in planarizing coatings in the electronics industry. The oligomers, synthesized using a process involving 1,3-bis(3-aminophenoxy)benzene and various dianhydrides, showed promising properties, including solubility in organic solvents and high glass transition temperatures (Harris et al., 1984).

  • Polymerization and Mesomorphic Behavior : Another research focused on the synthesis of compounds such as 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene through phase transfer Pd(0) catalyzed polymerization reactions. These compounds displayed mesomorphic behavior, which is significant in materials science and liquid crystal technology (Pugh & Percec, 1990).

  • Delocalization of Free Electron Density : A study on the photochemistry of certain benzene derivatives, including 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene, revealed insights into the delocalization of free electron density through phenylene-ethynylene structures. This is significant for understanding molecular electronics and photonics (Polyansky et al., 2005).

  • Explosive Detection and Fluorescent Photopatterning : Research on tetraphenylethene-containing diynes, including 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, has led to the development of hyperbranched polymers with applications in explosive detection and fluorescent photopatterning. These polymers exhibit a phenomenon known as aggregation-induced emission, crucial for sensor technology (Hu et al., 2012).

  • Nanowire Assembly and Electronics : The study of biaxial aromatic compounds with adaptable stacking, such as benzene cores derivatised with ethynyl-biphenyls, has shown potential in the assembly of conjugated 1D nanowires. This is important for nanotechnology and electronic device fabrication (Lee et al., 2014).

Properties

CAS No.

102225-38-7

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

1-butyl-4-[2-(4-propylphenyl)ethynyl]benzene

InChI

InChI=1S/C21H24/c1-3-5-7-19-10-14-21(15-11-19)17-16-20-12-8-18(6-4-2)9-13-20/h8-15H,3-7H2,1-2H3

InChI Key

CBWCLOQHNNGEAJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC

Synonyms

Antigen, Mac-2
Antigen, Macrophage-2
Binding Protein, IgE
Carbohydrate Binding Protein 35
Carbohydrate-Binding Protein 35
CBP-30
CBP-35
CBP35
Epsilon Binding Protein
Epsilon-Binding Protein
Galectin 3
Galectin-3
HL-29
IgE Binding Protein
IgEBP
L 29 Lectin
L-29 Lectin
L-31
L-34
L30 Lectin
LGALS3
Mac 2 Antigen
Mac-2 Antigen
Macrophage 2 Antigen
Macrophage-2 Antigen
Protein, IgE Binding

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.